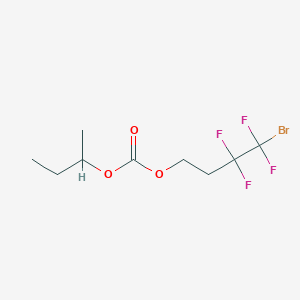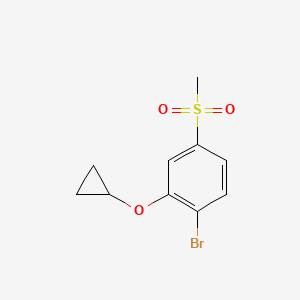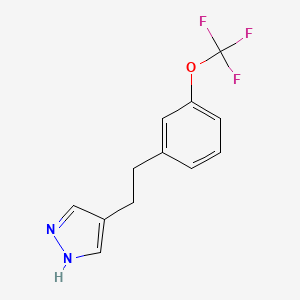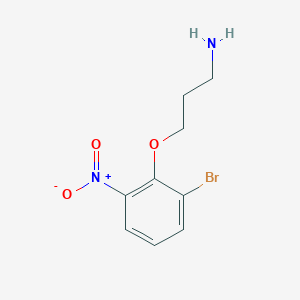
1-(Piperidine-1-carbonyl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Piperidine-1-carbonyl)cyclopropan-1-amine is a compound that features a cyclopropane ring attached to a piperidine ring via a carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidine-1-carbonyl)cyclopropan-1-amine typically involves the reaction of cyclopropanamine with piperidine-1-carbonyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Cyclopropanamine+Piperidine-1-carbonyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Piperidine-1-carbonyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1-(Piperidine-1-carbonyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(Piperidine-1-carbonyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The cyclopropane ring’s strain and the piperidine ring’s nitrogen atom play crucial roles in its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Piperidine: A six-membered ring containing one nitrogen atom.
Cyclopropane: A three-membered ring with significant ring strain.
Piperidine-1-carbonyl chloride: A precursor used in the synthesis of 1-(Piperidine-1-carbonyl)cyclopropan-1-amine.
Uniqueness: this compound is unique due to the combination of the cyclopropane and piperidine rings, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H16N2O |
|---|---|
Poids moléculaire |
168.24 g/mol |
Nom IUPAC |
(1-aminocyclopropyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C9H16N2O/c10-9(4-5-9)8(12)11-6-2-1-3-7-11/h1-7,10H2 |
Clé InChI |
URXJFXUCZMNSEE-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(=O)C2(CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


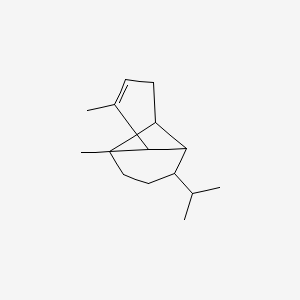

![[2-amino-2-(6-octyl-1H-benzimidazol-2-yl)ethyl] dihydrogen phosphate](/img/structure/B12085613.png)
![1-Cyclohexene-1-carboxamide, 4-[2-(trifluoromethyl)phenyl]-N-[4-[(trifluoromethyl)sulfonyl]phenyl]-](/img/structure/B12085620.png)

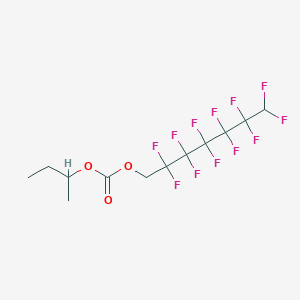
![6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12085634.png)
